molecular formula C6H6ClNO B1354690 (3-Chloropyridin-4-YL)methanol CAS No. 79698-53-6

(3-Chloropyridin-4-YL)methanol

Cat. No. B1354690
CAS RN: 79698-53-6
M. Wt: 143.57 g/mol
InChI Key: ZBVHUTXSYWJSFW-UHFFFAOYSA-N
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Description

“(3-Chloropyridin-4-YL)methanol” is a chemical compound with the empirical formula C6H6ClNO . It has a molecular weight of 143.57 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(3-Chloropyridin-4-YL)methanol” is represented by the InChI key ZBVHUTXSYWJSFW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(3-Chloropyridin-4-YL)methanol” is a solid . The compound is classified as non-combustible . The flash point is not applicable .

Scientific Research Applications

Biocatalysis

  • Whole-Cell Biocatalysis : (Chen et al., 2021) demonstrated the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using a green and efficient whole-cell biocatalysis approach. They used recombinant E. coli in a liquid-liquid biphasic microreaction system, achieving high yield and enantiomeric excess.

  • Production in Aqueous Two-Phase System : (Ni et al., 2012) focused on producing a chiral intermediate of the anti-allergic drug Betahistine, which is structurally similar to (3-Chloropyridin-4-yl)methanol. They used Kluyveromyces sp. for the stereoselective reduction in an aqueous two-phase system, enhancing substrate tolerance and biocompatibility.

Organic Synthesis and Chemical Reactions

  • Synthesis of Pyrrolin-2-ones : (Ghelfi et al., 2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. These compounds are useful in preparing agrochemicals or medicinal compounds.

  • Catalysis**: (Kermagoret & Braunstein, 2008) synthesized dinuclear complexes using (pyridin-2-yl)methanol and examined their application in ethylene oligomerization. This showcases the potential use of (3-Chloropyridin-4-yl)methanol in creating catalysts for industrial chemical processes.
  • Nucleophilic Substitution Reactions : The study by (Sung et al., 2009) observed the reaction rates of substituted chlorobenzenes with pyridines, providing insights into the mechanisms of nucleophilic aromatic substitution reactions, which could be relevant for derivatives of (3-Chloropyridin-4-yl)methanol.

Safety And Hazards

“(3-Chloropyridin-4-YL)methanol” is classified as Acute Tox. 4 Oral . It has hazard statements H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-chloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVHUTXSYWJSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508671
Record name (3-Chloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloropyridin-4-YL)methanol

CAS RN

79698-53-6
Record name (3-Chloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 3-chloropyridine-4-carbaldehyde (1.08 g, 7.5 mmol) in anhydrous methanol (75 mL) was added sodium borohydride (405 mg, 10.7 mmol). The reaction mixture was stirred at room temperature for 1.5 hours. Water (75 mL) was added, and the reaction mixture was evaporated. The resultant residue was extracted with EtOAc (3×50 mL). The organic extracts were combined, washed with brine (2×100 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (3-chloropyridin-4-yl)methanol (1.0 g, 96%). The product was used in the next step without further purification.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of sodium borohydride (601 mg, 15.9 mmol) in anhydrous methanol (25 mL) was added a solution of 3-chloropyridine-4-carbaldehyde (1.5 g, 10.6 mmol) in anhydrous methanol (5 mL) at 0° C. The mixture was stirred for 1 hour at room temperature. Water was added and extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, (3-chloropyridin-4-yl)methanol was obtained as a white solid (1.4 g, 90% yield) and used for next step without further purification; 1H NMR (400 MHz, CDCl3): δ 2.41 (t, J=5.9 Hz, 1H), 4.83 (dd, J=0.8 Hz, J=5.9 Hz, 2H), 7.52-7.55 (m, 1H), 8.51 (m, 2H).
Quantity
601 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods III

Procedure details

A suspension of 3-chloro-4-pyridinecarboxaldehyde (43.80g, 0.310mol) in ethanol (200 ml) was cooled in an ice bath and treated with powdered sodium borohydride (5.85 g, 0.155 mol) added in portions over approximately 2 min. The resulting solution was removed from the ice bath and stirred at ambient temperature. After 1 hr the solution was recooled in an ice bath and treated with acetone (22 ml) to decompose excess borohydride. The solution was again removed from the ice bath and stirred at ambient temperature. After 30 min the reaction solution was evaporated under vacuum to a viscous oil.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloropyridin-4-YL)methanol
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Citations

For This Compound
2
Citations
K Kobayashi, T Suzuki, M Horiuchi, Y Shiroyama… - …, 2011 - thieme-connect.com
An efficient procedure for the synthesis of three types of thienopyridines has been developed. Thus, 3-(1-arylethenyl)-2-(ethylsulfinyl) pyridines, 4-(1-arylethenyl)-3-(ethylsulfinyl) …
Number of citations: 12 www.thieme-connect.com
B Czako, JR Marszalek, JP Burke… - Journal of medicinal …, 2020 - ACS Publications
Tumor-associated macrophages (TAMs) have a significant presence in the tumor stroma across multiple human malignancies and are believed to be beneficial to tumor growth. …
Number of citations: 13 pubs.acs.org

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